Nonylguanidine

Description

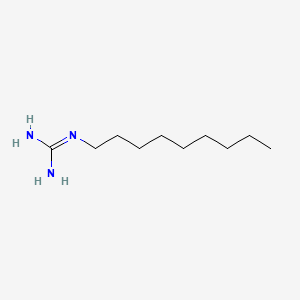

Nonylguanidine (C₉H₁₉N₃) is an alkylguanidine derivative characterized by a nine-carbon alkyl chain attached to a guanidine moiety. It is notable for its interaction with voltage-gated sodium (Na⁺) channels, where it acts as a reversible, small-molecular-weight blocker. Studies on squid giant axons revealed that this compound binds to the axoplasmic side of the sodium channel, producing a time- and voltage-dependent block that mimics Na⁺ inactivation in papain-treated axons . Its competition with tetrodotoxin (TTX)—a canonical external Na⁺ channel blocker—suggests a unique mechanism involving perturbations of the TTX-binding site from within the channel (Ki = 1.8 × 10⁰ M, though this value may contain a typographical error) .

Properties

CAS No. |

60062-23-9 |

|---|---|

Molecular Formula |

C10H23N3 |

Molecular Weight |

185.31 g/mol |

IUPAC Name |

2-nonylguanidine |

InChI |

InChI=1S/C10H23N3/c1-2-3-4-5-6-7-8-9-13-10(11)12/h2-9H2,1H3,(H4,11,12,13) |

InChI Key |

QKVSKRWNJXMUAQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCN=C(N)N |

Canonical SMILES |

CCCCCCCCCN=C(N)N |

Other CAS No. |

60062-23-9 |

Related CAS |

63885-27-8 (mono-hydriodide) |

Synonyms |

mono-HI of nonylguanidine nonylguanidine |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Nonylguanidine has been investigated for its effects on sodium channels, which play a crucial role in neuronal signaling. Studies have shown that this compound can bind to sodium channels, mimicking the inactivation caused by sodium ions. This property makes it a valuable tool for studying the mechanisms of ion channel function and dysfunction.

Biochemical Studies

This compound has been employed in biochemical research to investigate its binding affinities and interactions with various membrane proteins. Its structural characteristics allow it to serve as a model compound for studying guanidine derivatives.

Case Studies

- Binding Affinity Studies : Research has documented the binding of this compound to muscarinic acetylcholine receptors, highlighting its potential as a competitive inhibitor. The binding studies indicated that this compound exhibited significant displacement of radiolabeled ligands from receptor sites, suggesting its role in modulating receptor activity .

- Titration Experiments : Titration studies involving this compound have shown its ability to influence receptor conformation and function. This is particularly relevant for understanding drug interactions at the molecular level .

Materials Science Applications

In addition to its biological applications, this compound is being explored for its properties in materials science, particularly in the development of surfactants and emulsifiers.

Surfactant Properties

- This compound can be utilized as a surfactant due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances. This property is beneficial for formulating products in cosmetics and pharmaceuticals where emulsification is required.

- Its effectiveness as a surfactant can be quantified by measuring surface tension reduction in aqueous solutions, indicating potential applications in industrial formulations.

Data Summary

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Functional Differences

Nonylguanidine belongs to the alkylguanidine family, distinguished by its long hydrophobic alkyl chain. Key comparisons with other guanidine derivatives include:

Alkylguanidines

- Unlike this compound, it lacks documented Na⁺ channel blocking activity, suggesting alkyl chain length critically influences membrane penetration and binding .

- 1-(4-Aminobutyl)guanidine sulfate: Features an aminoalkyl group, enhancing solubility but reducing lipid solubility. Its interaction with ion channels remains uncharacterized, highlighting this compound’s unique balance of hydrophobicity and charge .

Aromatic Guanidines

- N-(3-Nitrophenyl)guanidine: Substituted with a nitro-aromatic group, this compound likely interacts via π-π stacking or electrostatic interactions. However, its Na⁺ channel effects are unreported, emphasizing this compound’s specificity for internal pore binding .

- N-(3-Methoxyphenyl)guanidine: The methoxy group may enhance hydrogen bonding, but its pharmacological profile is undefined compared to this compound’s well-studied voltage-dependent block .

Modified Guanidines

- Some nitrated variants (e.g., 1-methyl-1-amino-3-nitroguanidine) are explored for explosive applications, diverging from this compound’s biological focus .

Mechanistic and Pharmacological Insights

*Note: The reported Ki for this compound (1.8 × 10⁰ M) may contain a typographical error; typical Ki values for Na⁺ channel blockers range from µM to nM.

Key Findings:

- Internal vs. External Binding: this compound’s internal binding contrasts with TTX’s external site blockade, enabling reversible inhibition without permanent channel occlusion .

- Voltage Sensitivity: this compound’s block intensifies with depolarization, a trait absent in TTX and smaller alkylguanidines, suggesting its alkyl chain stabilizes binding in open-channel conformations .

- Reversibility: Unlike TTX, this compound’s effects are rapidly reversible, making it valuable for dynamic electrophysiological studies .

Q & A

Basic Research Questions

What are the recommended synthetic pathways for producing high-purity Nonylguanidine, and how can purity be validated?

This compound synthesis typically involves nucleophilic substitution or condensation reactions between guanidine derivatives and nonyl halides. Key steps include:

- Reaction Optimization : Control temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the compound.

- Purity Validation : Employ NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>98%), and elemental analysis to verify stoichiometry .

How should researchers assess the stability of this compound under varying experimental conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- pH Sensitivity : Incubate this compound in buffers (pH 3–10) and monitor degradation via HPLC over 24–72 hours .

- Light Sensitivity : Store samples under UV light (λ = 254 nm) and compare stability with dark-stored controls.

- Long-Term Storage : Use airtight, amber vials at –20°C, with periodic purity checks .

What spectroscopic and chromatographic methods are critical for characterizing this compound?

- Structural Confirmation : ¹H NMR (δ 2.5–3.5 ppm for guanidine protons), IR (N-H stretching ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation.

- Quantitative Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 210–230 nm) .

Advanced Research Questions

How can contradictions in reported biological activities of this compound be systematically addressed?

- Reproducibility Checks : Replicate assays under identical conditions (e.g., cell lines, incubation times) and compare with published protocols .

- Data Normalization : Account for batch-to-batch variability in compound purity (e.g., via HPLC) and use internal controls (e.g., positive/negative controls in enzyme inhibition assays).

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d for effect size) to evaluate discrepancies across studies .

What computational strategies are effective in predicting this compound’s mechanism of action?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., nitric oxide synthase).

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability and conformational changes.

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from PubChem or ChEMBL .

How should researchers design dose-response studies to evaluate this compound’s toxicity in preclinical models?

- In Vitro : Use MTT/CCK-8 assays on HEK293 or HepG2 cells, with doses ranging 1–1000 µM (IC₅₀ calculation via nonlinear regression).

- In Vivo : Follow OECD guidelines for acute toxicity (e.g., rat models, 14-day observation) and histopathological analysis of liver/kidney tissues .

What methodologies are recommended for resolving spectral interference in this compound assays?

- Matrix Effects : Use standard addition methods in complex biological matrices (e.g., plasma).

- Chromatographic Optimization : Adjust mobile phase pH or column temperature to separate this compound from co-eluting metabolites .

Methodological Guidelines

How to ensure reproducibility in this compound research?

- Documentation : Provide detailed synthetic protocols (solvents, catalysts), instrument calibration data, and raw datasets in supplementary materials .

- Collaborative Validation : Share samples with independent labs for cross-validation of bioactivity and stability data .

What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.